molecular formula C16H12O B017958 2-Acetylanthracene CAS No. 10210-32-9

2-Acetylanthracene

Cat. No.: B017958
CAS No.: 10210-32-9
M. Wt: 220.26 g/mol
InChI Key: DQFWGPPCMONVDS-UHFFFAOYSA-N
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Description

2-Acetylanthracene is an organic compound with the molecular formula C₁₆H₁₂O. It is a derivative of anthracene, where an acetyl group is attached to the second carbon of the anthracene ring. This compound is known for its yellow crystalline appearance and is primarily used in scientific research due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Acetylanthracene are not fully understood due to limited research. It is known that this compound can interact with various biomolecules. For instance, it has been shown to form a hydrogen-bonded complex with methanol

Cellular Effects

The cellular effects of this compound are also not well-studied. It is known that PAHs, including anthracene derivatives, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that PAHs can bind to various biomolecules and influence their function . They can also inhibit or activate enzymes and cause changes in gene expression

Temporal Effects in Laboratory Settings

It has been observed that the fluorescence spectra of this compound in a hexane-methanol system showed a time-dependent spectral shift . This suggests that the effects of this compound can change over time in certain conditions.

Metabolic Pathways

It is known that PAHs, including anthracene derivatives, can be metabolized by various enzymes

Subcellular Localization

It is known that PAHs can localize in various subcellular compartments depending on their physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylanthracene can be synthesized through the Friedel-Crafts acylation of anthracene using acetyl chloride and anhydrous aluminum chloride as the catalyst. The reaction is typically carried out in an anhydrous benzene solvent under controlled temperature conditions. The process involves the following steps :

  • Anthracene is suspended in anhydrous benzene.
  • Acetyl chloride is added to the suspension.
  • Anhydrous aluminum chloride is gradually introduced while maintaining the temperature between -5°C and 0°C.
  • The mixture is stirred and allowed to warm to room temperature, forming a red complex.
  • The complex is hydrolyzed with ice and concentrated hydrochloric acid, followed by recrystallization from ethanol to obtain pure this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly detailed in literature. the principles of Friedel-Crafts acylation can be scaled up with appropriate modifications to reaction vessels, temperature control, and purification processes to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetylanthracene is utilized in various scientific research fields due to its unique properties:

    Chemistry: It serves as a precursor for synthesizing other complex organic molecules and as a fluorescent probe in photochemical studies.

    Biology: It is used in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.

    Medicine: Research into its potential as a pharmacophore for developing new therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and organic semiconductors

Comparison with Similar Compounds

  • 9-Acetylanthracene
  • 1-Acetylpyrene
  • 2-Acetylphenanthrene
  • 2-Acetylfluorene

Comparison: 2-Acetylanthracene is unique due to its specific position of the acetyl group on the anthracene ring, which influences its chemical reactivity and physical properties. Compared to 9-acetylanthracene, which has the acetyl group on the ninth carbon, this compound exhibits different reactivity patterns in electrophilic substitution reactions. Similarly, its fluorescence properties differ from those of 1-acetylpyrene and 2-acetylphenanthrene, making it suitable for specific photochemical applications .

Properties

IUPAC Name

1-anthracen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFWGPPCMONVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409167
Record name 2-Acetylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10210-32-9
Record name 2-Acetylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10210-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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